STING-IN-7 Demonstrates Superior Potency to H-151 in STING-Dependent IRF Expression Assays
In a direct comparative analysis using a STINGR232 knock-in THP-1 reporter cell line, STING-IN-7 (compound 21) and four related indole analogs (compounds 10, 13, 15, 19) exhibited stronger inhibition of 2',3'-cGAMP-induced interferon regulatory factor (IRF) expression than the reference compound H-151 [1]. While the exact IC50 of H-151 was not reported in this specific system, the study establishes a clear rank-order potency advantage for STING-IN-7 over this widely used covalent STING inhibitor [1].
| Evidence Dimension | Inhibition of cGAMP-induced IRF expression |
|---|---|
| Target Compound Data | IC50 = 11.5 nM; superior inhibition relative to H-151 at 1 µM |
| Comparator Or Baseline | H-151 (reference covalent STING inhibitor) |
| Quantified Difference | STING-IN-7 and four analogs showed greater inhibition than H-151; IC50 of STING-IN-7 is 11.5 nM |
| Conditions | STINGR232 knock-in THP-1 reporter cell line; 2',3'-cGAMP-induced IRF expression |
Why This Matters
This data positions STING-IN-7 as a higher-potency alternative to H-151 for experiments requiring robust STING pathway suppression in human cellular models.
- [1] Chang PW, Wang JY, Wang WP, Huang WC, Wu MH, Song JS, Chen LY, Tung CW, Chi YH, Ueng SH. Analysis of structure-activity relationship of indol-3-yl-N-phenylcarbamic amides as potent STING inhibitors. Bioorg Med Chem. 2023 Nov 15;95:117502. doi:10.1016/j.bmc.2023.117502. PMID: 37866089. View Source
